2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile
Description
2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The structure of this compound consists of a benzimidazole ring attached to a propoxy group, which is further connected to a benzonitrile moiety.
Properties
IUPAC Name |
2-[3-(benzimidazol-1-yl)propoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-12-14-6-1-4-9-17(14)21-11-5-10-20-13-19-15-7-2-3-8-16(15)20/h1-4,6-9,13H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKXPZAHWEGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be substituted with various functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzimidazole derivatives with different functional groups .
Scientific Research Applications
2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth . In antimicrobial applications, it can disrupt the function of bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile can be compared with other benzimidazole derivatives, such as:
Omeprazole: A proton pump inhibitor used to treat peptic ulcers and gastroesophageal reflux disease.
Pimobendan: A drug used in the treatment of congestive heart failure.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
What sets this compound apart is its unique combination of the benzimidazole ring with the propoxy and benzonitrile groups, which imparts distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
